molecular formula C10H13F3Si B1600408 Silane, trimethyl[4-(trifluoromethyl)phenyl]- CAS No. 312-75-4

Silane, trimethyl[4-(trifluoromethyl)phenyl]-

Cat. No. B1600408
CAS RN: 312-75-4
M. Wt: 218.29 g/mol
InChI Key: IEFGJDFUBXVNJI-UHFFFAOYSA-N
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Description

Trimethyl[4-(trifluoromethyl)phenyl]silane is an organosilicon compound with the formula C₁₀H₁₃F₃Si . It is a colorless liquid and is used in organic chemistry for the introduction of the trifluoromethyl group .


Synthesis Analysis

The compound was first prepared in 1984 by Ingo Ruppert and further developed as a reagent by G. K. Surya Prakash . The reagent is prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .


Molecular Structure Analysis

The molecular weight of Trimethyl[4-(trifluoromethyl)phenyl]silane is 218.29 . The InChI code for this compound is 1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 .


Chemical Reactions Analysis

In the presence of an anionic initiator (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF₃ bond . Hydrolysis gives trifluoromethyl methanols . The reagent also converts esters to trifluoromethyl ketones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.291 g/mol . It is a colorless liquid with a density of 0.9626 g/cm³ at 20 °C . The boiling point is 54 to 55 °C .

Scientific Research Applications

Radical-Based Reduction and Hydrosilylation

Tris(trimethylsilyl)silane is recognized for its efficacy as a radical-based reducing agent for organic halides, selenides, and isocyanides, and as a hydrosilylating agent for ketones and alkenes. This silane facilitates the formation of intermolecular carbon-carbon bonds via radicals, enabling the use of diverse organic substrates as alkyl radical precursors (Ballestri et al., 1991).

Synthesis of β-Trifluoromethylstyrenes

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane has been synthesized as a reagent for Hiyama cross-coupling reactions, enabling the production of β-trifluoromethylstyrene derivatives. This process demonstrates the utility of such silanes in creating electronically diverse aryl derivatives (Omote et al., 2012).

Polymerization and Material Synthesis

Tris(trimethylsilyl)silane also plays a strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. Its application underlines the mild conditions, excellent yields, and remarkable selectivity achievable in such processes (Chatgilialoglu & Lalevée, 2012).

Silicon-Based Protecting Groups and Silylation

The utility of triorganyl(2,4,6-trimethoxyphenyl)silanes in experiments reveals the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group, enabling the synthesis of useful chlorosilanes and examining silylation potential under mild conditions. These findings emphasize their chemoselectivity and ease of handling (Popp et al., 2007).

Surface Modifications

Trimethoxy[4-(thiocyanatomethyl)phenyl]silane, a bifunctional molecule, has been synthesized for patterned surface modifications, showing the potential for creating thin layers on oxidized silicon surfaces. Its application demonstrates the versatility of silanes in material science, particularly in modifying surfaces with specific functionalities (Lex et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is for research use only . It has hazard statements H225 - H302 - H319 - H335 - H351 . Precautionary statements include P210 - P280 - P301 + P312 + P330 - P305 + P351 + P338 - P370 + P378 - P403 + P235 .

Future Directions

Trimethyl[4-(trifluoromethyl)phenyl]silane can be used as a trifluoromethylating agent in various processes . It has potential applications in the synthesis of trifluoromethyl-containing compounds .

Relevant Papers The relevant papers for this compound can be found at the provided references .

properties

IUPAC Name

trimethyl-[4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGJDFUBXVNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450919
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312-75-4
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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